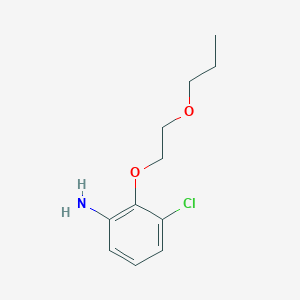![molecular formula C14H14FN B3171998 (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine CAS No. 946714-22-3](/img/structure/B3171998.png)
(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine
説明
The compound is a derivative of biphenyl, which is an organic compound that consists of two benzene rings connected by a single covalent bond . The presence of a fluoro group and a methyl group suggests that it may have unique properties compared to the base biphenyl structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds are often synthesized through various methods such as Ullmann reactions, Negishi reactions, Stille reactions, and Suzuki reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a biphenyl core with a fluoro group attached to one of the benzene rings and a methyl group attached to the other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Biphenyl compounds can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluoro and methyl groups. For example, the fluoro group could increase the compound’s electronegativity, potentially affecting its reactivity .科学的研究の応用
Synthetic Methodologies
Research has focused on developing efficient synthetic routes for related compounds, which are crucial intermediates in pharmaceuticals. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound structurally related to (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine, has been developed. This method is notable for its application in manufacturing materials with anti-inflammatory and analgesic properties, demonstrating the compound's utility in synthesizing medically relevant products (Qiu et al., 2009).
Neurochemistry and Drug Development
In neurochemistry, the compound's derivatives have been studied for their potential therapeutic effects. For example, research on MDMA (a related compound) has explored its use in psychotherapy for treating psychiatric disorders. This includes examining the enantiomers of MDMA, which suggests that certain derivatives could retain therapeutic effects with reduced side effects, indicating potential for refined drug development strategies (Pitts et al., 2018).
Imaging Techniques
In the field of molecular imaging, derivatives of this compound, such as FDOPA used in PET imaging, have significantly contributed to the diagnosis and study of neurological diseases like Parkinson's disease. This demonstrates the compound's relevance in enhancing imaging techniques for medical diagnostics (Kumakura & Cumming, 2009).
作用機序
Target of Action
The primary target of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidine .
Mode of Action
(4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine interacts with its target, DHO-DH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the de novo biosynthesis of pyrimidine . By inhibiting DHO-DH, it disrupts the fourth step in this pathway, leading to a decrease in the production of uridine 5’-monophosphate, a critical precursor for RNA and DNA synthesis .
Pharmacokinetics
Similar fluorinated compounds have been shown to exhibit enhanced metabolic stability and lipophilicity, which could potentially impact the bioavailability of this compound .
Result of Action
The inhibition of DHO-DH by (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine leads to a decrease in the production of uridine 5’-monophosphate . This can result in the depletion of critical precursors for RNA and DNA synthesis, affecting cellular growth and proliferation .
Action Environment
Environmental factors such as temperature, moisture, soil type, and the presence of certain microorganisms can influence the degradation and efficacy of fluorinated compounds . .
Safety and Hazards
特性
IUPAC Name |
[2-fluoro-5-(2-methylphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-4-2-3-5-13(10)11-6-7-14(15)12(8-11)9-16/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTIRCQIXAFVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244282 | |
| Record name | 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946714-22-3 | |
| Record name | 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



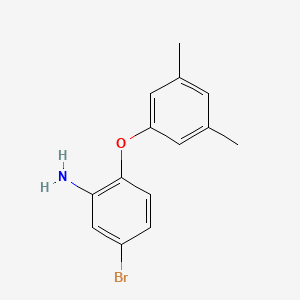
![3-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3171931.png)
![3-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3171938.png)
![3-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171940.png)
![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)
![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
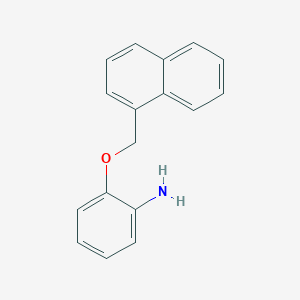

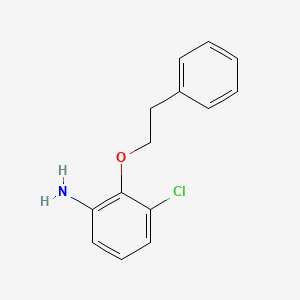
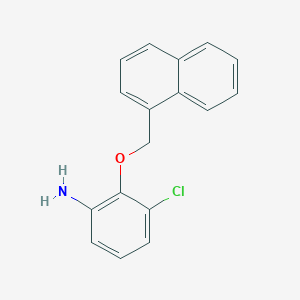
![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)
